

Application Notes and Protocols for Modulation of SUCNR1 in Macrophage Studies

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Compound of Interest		
Compound Name:	Sucnr1-IN-2	
Cat. No.:	B12377795	Get Quote

Introduction

Succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a cell surface receptor for the Krebs cycle intermediate, succinate. In the context of immunology, SUCNR1 has emerged as a critical regulator of macrophage function. Extracellular succinate, often elevated in inflammatory or hypoxic microenvironments, acts as a signaling molecule by activating SUCNR1 on macrophages. This interaction can modulate macrophage polarization, cytokine production, and overall inflammatory responses. The role of SUCNR1 signaling in macrophages is complex, with reports indicating both pro- and anti-inflammatory effects depending on the macrophage phenotype and the surrounding milieu.[1][2][3]

These application notes provide a comprehensive guide for researchers interested in studying the effects of SUCNR1 modulation in macrophages. As specific information regarding "Sucnr1-IN-2" is not publicly available, this document focuses on the use of the natural ligand, succinate, to probe SUCNR1 signaling pathways. The provided protocols and concentration recommendations are based on established methodologies from peer-reviewed literature.

Data Presentation: Recommended Succinate Concentrations

The optimal concentration of succinate for macrophage studies can vary depending on the specific research question, macrophage type (e.g., bone marrow-derived macrophages







(BMDMs), peritoneal macrophages, or cell lines like RAW 264.7), and the desired outcome. Below is a summary of concentrations used in various studies.



Concentration	Macrophage Type	Experimental Context	Observed Effect	Reference
200 μΜ	Bone Marrow- Derived Macrophages (BMDMs)	Overnight stimulation to assess anti- inflammatory gene expression.	Promotion of an anti-inflammatory macrophage program.	[4]
500 μΜ	Bone Marrow- Derived Macrophages (BMDMs)	Stimulation for 24 hours in the presence of LPS to assess pro- inflammatory responses.	Increased IL-1β release.	[5]
500 μΜ	Neural Stem Cells (co- cultured with macrophages)	Stimulation of SUCNR1 to assess downstream signaling.	Activation of SUCNR1 signaling.	
800 μΜ	Human Umbilical Vein Endothelial Cells (co- cultured with macrophages)	Stimulation with LPS and succinate for 24 hours to study the succinate/IL-1β signaling axis.	Increased IL-1β production.	
0.625 - 5.0 mM	Bone Marrow- Derived Macrophages (BMDMs)	Pre-treatment for 1 hour before LPS stimulation to assess dose- dependent effects on cytokine secretion.	Dose-dependent reduction of pro-inflammatory cytokine secretion (IL-6, TNF).	
5 mM	Bone Marrow- Derived	Pre-treatment for 3 hours before	Drives IL-1β production and	-



	Macrophages (BMDMs)	LPS stimulation to investigate effects on pro- and anti- inflammatory gene expression.	limits the production of IL-10.
5 - 40 mM	Teleost Fish Monocytes/Macr ophages	Treatment for 4 hours to assess effects on phagocytosis.	Dose-dependent increase in phagocytosis.

Note: The form of succinate used (e.g., cell-permeable diethyl succinate vs. non-permeable disodium succinate) can influence the experimental outcome, as it determines whether the effects are mediated intracellularly or via the cell surface receptor SUCNR1.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs)

- Isolation of Bone Marrow Cells:
 - Euthanize a C57BL/6 mouse according to institutional guidelines.
 - Sterilize the hind legs with 70% ethanol.
 - Dissect the femur and tibia and remove the surrounding muscle tissue.
 - Cut the ends of the bones and flush the bone marrow with ice-cold RPMI-1640 medium using a 25-gauge needle and a 10 mL syringe.
 - Create a single-cell suspension by passing the bone marrow through a 70 μm cell strainer.
- Differentiation of Macrophages:
 - Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1%



penicillin-streptomycin, and 20% L929-conditioned medium as a source of M-CSF).

- Plate the cells in 10 cm non-tissue culture treated dishes.
- Incubate at 37°C in a 5% CO2 incubator for 6-7 days. Add fresh differentiation medium on day 3.
- On day 6 or 7, harvest the adherent macrophages by washing with PBS and then incubating with cell dissociation buffer.

Protocol 2: Succinate Treatment and Macrophage Activation

- Cell Seeding:
 - Seed the differentiated BMDMs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytokine analysis) at a density of 1 x 10⁶ cells/mL.
 - Allow the cells to adhere overnight.
- Succinate Treatment and Stimulation:
 - The following day, replace the medium with fresh culture medium containing the desired concentration of succinate (e.g., diethyl succinate for cell-permeable or disodium succinate for cell-impermeable effects).
 - Incubate for the desired pre-treatment time (e.g., 1-3 hours).
 - For pro-inflammatory stimulation, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
 - For anti-inflammatory stimulation, add IL-4 at a final concentration of 20 ng/mL.
 - Incubate for the desired stimulation time (e.g., 4 hours for gene expression analysis, 24 hours for cytokine analysis).



Protocol 3: Analysis of Macrophage Response

- Cytokine Measurement (ELISA):
 - Collect the cell culture supernatants after the stimulation period.
 - o Centrifuge to remove any cellular debris.
 - Measure the concentration of cytokines such as IL-1β, TNF-α, and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.
- Gene Expression Analysis (RT-qPCR):
 - Wash the cells with PBS and lyse them using a suitable lysis buffer.
 - Extract total RNA using a commercial RNA extraction kit.
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
 - Perform quantitative PCR using gene-specific primers for target genes (e.g., II1b, Tnf, Arg1, Nos2) and a housekeeping gene (e.g., Gapdh).
- Protein Analysis (Western Blot):
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration using a BCA assay.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against proteins of interest (e.g., HIF-1α, phosphorylated Akt).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

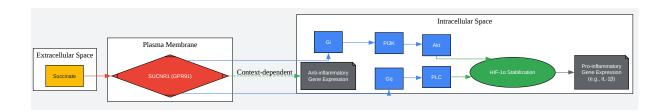
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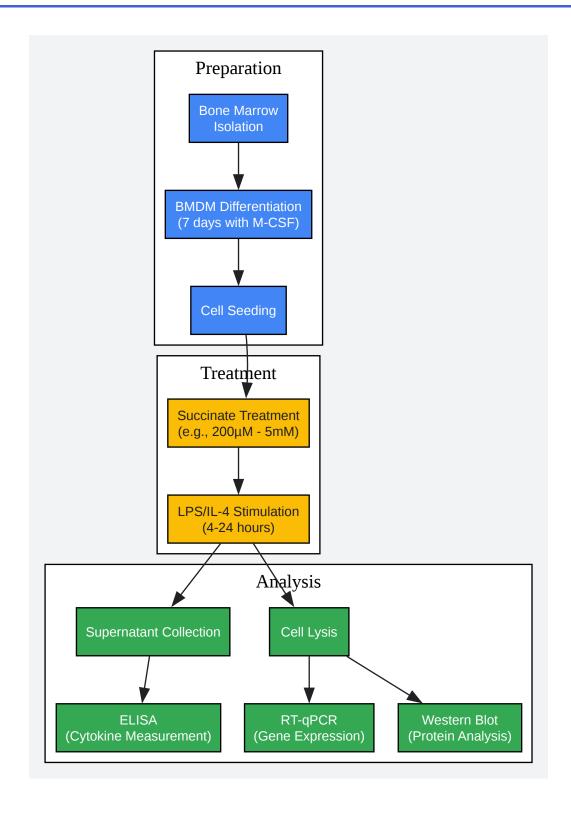


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